1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound that belongs to the class of urea derivatives It features a methoxyphenyl group and a pyrazolo[1,5-a]pyridine moiety, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the following steps:
Formation of Pyrazolo[1,5-a]pyridine: This can be achieved through cyclocondensation reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Urea Formation: The pyrazolo[1,5-a]pyridine derivative is then reacted with an isocyanate or a carbamoyl chloride in the presence of a base to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative .
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Material Science: Its unique structural properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrazolo[1,5-a]pyridine moiety is known to interact with kinases and other proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds also feature a pyrazole ring fused to a pyridine ring and are studied for their pharmacological properties.
Uniqueness
1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the urea linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in material science .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-14-5-3-2-4-13(14)18-15(20)17-11-7-9-19-12(10-11)6-8-16-19/h2-10H,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKLVZOOJLEDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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